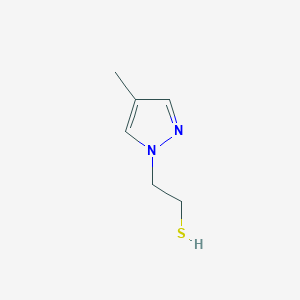

2-(4-Methylpyrazol-1-yl)ethanethiol

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWYQGOULBNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrazol-1-yl)ethanethiol typically involves the reaction of 4-methylpyrazole with an appropriate thiolating agent under controlled conditions. One common method is the reaction of 4-methylpyrazole with 2-chloroethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrazol-1-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-Methylpyrazol-1-yl)ethanethiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrazol-1-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the pyrazole ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: 2-(N,N-Dimethylamino)ethanethiol

The evidence focuses on 2-(N,N-Dimethylamino)ethanethiol (CAS RN: 108-02-1), a thiol derivative with a dimethylamino substituent. Below is a comparative analysis with hypothetical parallels to 2-(4-Methylpyrazol-1-yl)ethanethiol:

Key Differences:

Substituent Reactivity: The pyrazole group in the target compound may enhance metal coordination due to its aromatic nitrogen atoms, whereas the dimethylamino group in the analog primarily contributes to basicity and solubility .

Thermodynamic Stability :

- Pyrazole rings are thermally stable and resistant to oxidation, which could make This compound more suitable for high-temperature applications compared to amine-substituted thiols .

Pyrazole derivatives are generally less regulated but may require precautions due to thiol volatility.

Research Findings and Limitations

- Evidence Gap: No peer-reviewed data on this compound were provided. The comparison above relies on structural extrapolation from 2-(N,N-Dimethylamino)ethanethiol and general pyrazole chemistry.

- Critical Need : Experimental studies on the target compound’s synthesis, spectroscopic properties (e.g., NMR, IR), and coordination chemistry are essential for authoritative comparisons.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methylpyrazol-1-yl)ethanethiol, and what reaction conditions are optimal?

- Methodological Answer : A common approach involves condensation reactions between pyrazole derivatives and thiol-containing precursors. For example, analogous syntheses of pyrazole-thiol hybrids (e.g., 3-arylpyrazole-4-carbonitriles) utilize reflux conditions with triethyl orthoformate and acetic anhydride for 5–12 hours, followed by recrystallization from solvents like tetrahydrofuran (THF) or dimethylsulfoxide (DMSO) to isolate products . Key parameters include:

| Reagent System | Reaction Time | Solvent | Yield/Purity Control |

|---|---|---|---|

| Triethyl orthoformate + Acetic anhydride | 5–12 h | THF/DMSO | Recrystallization, TLC (toluene/ethyl acetoacetate/water) |

Adjusting stoichiometry and solvent polarity can optimize yield and purity.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., pyrazole derivatives in show distinct MPs: 194–6°C for fluorophenyl analogs, 226–7°C for dichlorophenyl derivatives) .

- Chromatography : Thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to verify single-spot purity .

- Spectroscopy : While not explicitly detailed in the evidence, complementary techniques like NMR or mass spectrometry (analogous to methods in for iodophenyl derivatives) are recommended for structural confirmation.

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Screening : Cross-reference databases like EPA DSSTox or ECHA for analogs (e.g., 2-(Diethylamino)ethanethiol is flagged as a chemical weapon precursor, suggesting stringent handling protocols for thiols with reactive substituents) .

- Ventilation : Use fume hoods during reflux steps to mitigate exposure to volatile reagents (e.g., acetic anhydride) .

Advanced Research Questions

Q. How can computational tools guide the optimization of synthetic pathways for this compound?

- Methodological Answer : Tools like PISTACHIO, REAXYS, and BKMS_METABOLIC predict feasible routes by scoring precursors and reaction plausibility (threshold: >0.01). For example, highlights a "Top-N" approach to rank synthetic steps (e.g., template-based relevance heuristics) .

- Case Study : Simulating solvent effects (e.g., THF vs. dioxane) on reaction kinetics can explain yield disparities (e.g., 16b in shows higher crystallinity in dioxane) .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound derivatives?

- Methodological Answer : Discrepancies in properties like melting points or solubility often arise from:

- Crystallization Solvents : THF vs. DMSO alters crystal packing (e.g., 16a: >340°C in DMSO vs. 334–6°C in dioxane) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase thermal stability compared to methyl groups. Validate via comparative DSC/TGA analysis.

Q. What mechanistic insights explain the reactivity of the thiol group in this compound under varying experimental conditions?

- Methodological Answer :

- Nucleophilic Reactivity : The thiol (-SH) group participates in Michael additions or metal coordination. For example, shows hydrazine hydrate reacting with ethoxymethyleneamino intermediates to form triazolopyrimidines .

- pH-Dependent Behavior : Protonation of the pyrazole nitrogen (pKa ~4–5) modulates thiolate formation, affecting redox stability. Use UV-Vis spectroscopy to track thiol-disulfide equilibria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.